Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348505
InChI: InChI=1S/C14H15F3N4O3/c1-2-23-13(22)12-18-11(20-24-12)5-6-21-9(8-3-4-8)7-10(19-21)14(15,16)17/h7-8H,2-6H2,1H3
SMILES: CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C(F)(F)F)C3CC3
Molecular Formula: C14H15F3N4O3
Molecular Weight: 344.29 g/mol

Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.:

Cat. No.: VC13348505

Molecular Formula: C14H15F3N4O3

Molecular Weight: 344.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate -

Specification

Molecular Formula C14H15F3N4O3
Molecular Weight 344.29 g/mol
IUPAC Name ethyl 3-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C14H15F3N4O3/c1-2-23-13(22)12-18-11(20-24-12)5-6-21-9(8-3-4-8)7-10(19-21)14(15,16)17/h7-8H,2-6H2,1H3
Standard InChI Key WCBLCRMJWOVCLS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C(F)(F)F)C3CC3
Canonical SMILES CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C(F)(F)F)C3CC3

Introduction

Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that integrates pyrazole and oxadiazole moieties, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound's structure features a cyclopropyl group and a trifluoromethyl group attached to a pyrazole ring, which is linked to an oxadiazole ring through an ethyl chain. This unique combination of functional groups suggests potential applications in drug development.

Biological Activities

While specific biological activity data for Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, oxadiazoles have been explored for their anticancer, anti-inflammatory, and antidiabetic properties . Pyrazoles are known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects .

Research Findings and Future Directions

Given the lack of specific research findings on Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's unique structure suggests potential for drug development, particularly in areas where pyrazole and oxadiazole derivatives have shown promise.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator